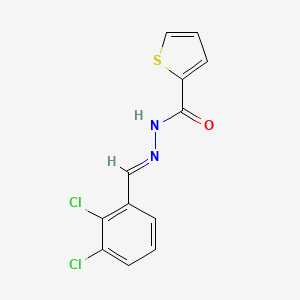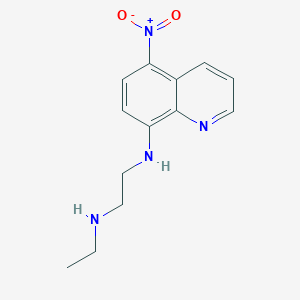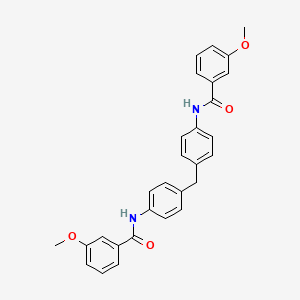![molecular formula C24H23NO7S B11661415 Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661415.png)
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzodioxin ring, a dimethoxybenzamido group, and a thiophene carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 3,4-dimethoxybenzoic acid, and thiophene derivatives. Common synthetic routes may involve:
Esterification: Converting carboxylic acids to esters using ethanol and acid catalysts.
Amidation: Forming amide bonds between carboxylic acids and amines.
Cyclization: Creating the benzodioxin ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely scale up these laboratory procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin or thiophene rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action for ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other benzodioxin derivatives, dimethoxybenzamido compounds, and thiophene carboxylates. Examples include:
- ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-AMINOTHIOPHENE-3-CARBOXYLATE
- METHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C24H23NO7S |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[(3,4-dimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO7S/c1-4-30-24(27)21-15(20-12-31-17-7-5-6-8-18(17)32-20)13-33-23(21)25-22(26)14-9-10-16(28-2)19(11-14)29-3/h5-11,13,20H,4,12H2,1-3H3,(H,25,26) |
Clave InChI |
CXNBJECKFCNOKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661341.png)
![(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11661348.png)
![8-[(2-furylmethyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11661355.png)

![Methyl 4-(4-bromophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11661366.png)
![4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol](/img/structure/B11661372.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661376.png)
![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11661386.png)
![N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661397.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11661418.png)
![2-[(3-{[2-(2-Cyanoanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B11661425.png)
